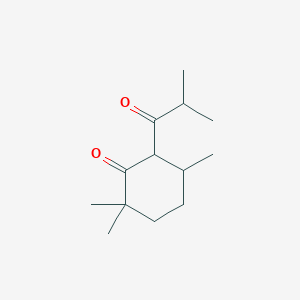
Cyclohexanone, 2,2,5-trimethyl-6-(2-methyl-1-oxopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Isobutyrylcyclohexanone involves the reaction of isobutyryl chloride with cyclohexanone or 1-morpholinocyclohexene in the presence of triethylamine and chloroform. The reaction mixture is stirred at room temperature overnight and then refluxed with a 20% HCl solution .
Industrial Production Methods
In industrial settings, the compound can be produced through the acid-catalyzed reaction of cyclohexanone with tert-butyl alcohol .
Análisis De Reacciones Químicas
Types of Reactions
2-Isobutyrylcyclohexanone undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) are often used.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Isobutyrylcyclohexanone is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the preparation of biologically active compounds.
Medicine: It is a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of fragrances and flavoring agents
Mecanismo De Acción
The mechanism by which 2-Isobutyrylcyclohexanone exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a precursor to bioactive molecules that interact with enzymes or receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone, 2,2,6-trimethyl-: This compound has a similar structure but differs in the position of the methyl groups.
Cyclohexanone, 2-methyl-: Another similar compound with a single methyl group substitution.
Uniqueness
2-Isobutyrylcyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in specialized synthetic applications .
Propiedades
Número CAS |
834900-46-8 |
|---|---|
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
2,2,5-trimethyl-6-(2-methylpropanoyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H22O2/c1-8(2)11(14)10-9(3)6-7-13(4,5)12(10)15/h8-10H,6-7H2,1-5H3 |
Clave InChI |
PJCSSJPDFHVOLF-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(=O)C1C(=O)C(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene](/img/structure/B12525866.png)
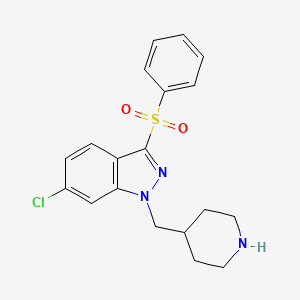
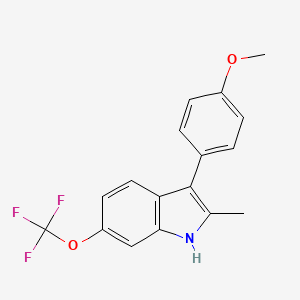
![2-Propenoic acid,3-[2-methyl-4-(phenylmethoxy)phenyl]-,methyl ester](/img/structure/B12525887.png)
![Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate](/img/structure/B12525896.png)
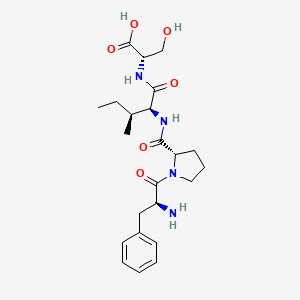
![2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12525906.png)
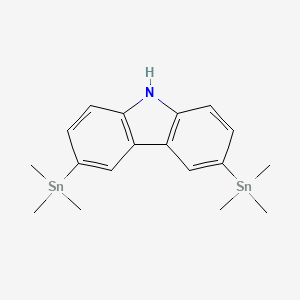
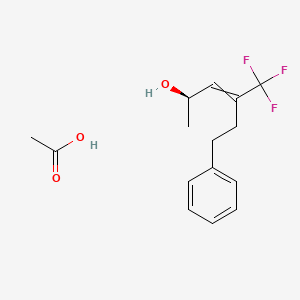
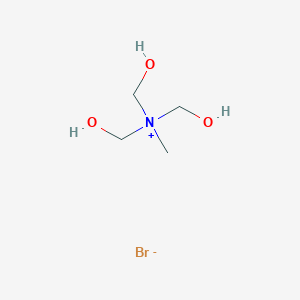
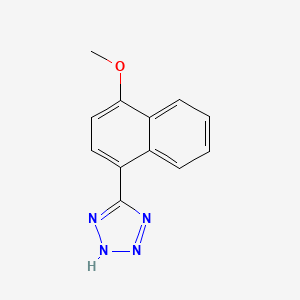
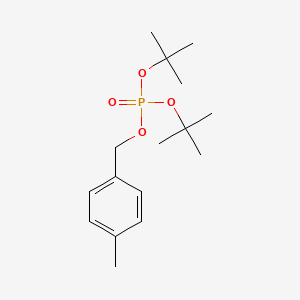
![Ethanesulfonic acid, 2-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-](/img/structure/B12525935.png)
![3-[4-(1-Hydroxy-3-oxobutyl)phenyl]-N-(naphthalen-2-yl)propanamide](/img/structure/B12525937.png)
